![molecular formula C16H26N4O2S B4232430 3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B4232430.png)
3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide
Overview
Description
3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide, also known as MPWB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrazole class of compounds and is known for its unique structure and properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain. 3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide has been found to interact with the dopamine, serotonin, and norepinephrine systems, which are all involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide has been found to have a range of biochemical and physiological effects in various animal models. Studies have shown that 3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide can increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This compound has also been found to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide in lab experiments is its potent effects on the central nervous system. This compound has been found to have a range of effects on various neurotransmitter systems, which makes it a useful tool for studying the mechanisms of action of various drugs and neurotransmitters. However, one of the limitations of using 3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide in lab experiments is its high cost and limited availability.
Future Directions
There are several future directions for research on 3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide. One of the most promising areas of research is in the development of new drugs that target the neurotransmitter systems that are modulated by 3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide. Another area of research is in the development of new methods for synthesizing 3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide that are more efficient and cost-effective. Finally, there is a need for further research on the long-term effects of 3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide on the central nervous system, as well as its potential applications in the treatment of various neurological disorders.
Scientific Research Applications
3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide has been widely used in scientific research for various applications. One of the most significant applications of this compound is in the study of the nervous system. 3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide has been found to have potent effects on the central nervous system, and it has been used to study the mechanisms of action of various drugs and neurotransmitters.
properties
IUPAC Name |
3-methyl-N-[2-[1-(2-methylsulfanylacetyl)piperidin-4-yl]pyrazol-3-yl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-12(2)10-15(21)18-14-4-7-17-20(14)13-5-8-19(9-6-13)16(22)11-23-3/h4,7,12-13H,5-6,8-11H2,1-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBKWEYVPSPKGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=NN1C2CCN(CC2)C(=O)CSC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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